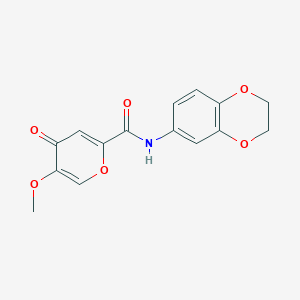

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” seems to be a complex organic compound. Compounds with similar structures, such as N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, have been synthesized and studied for their antibacterial potential .

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds similar to the one you mentioned, often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds.

Chemical Reactions Analysis

Benzamide derivatives participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions.

Physical and Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of benzamide derivatives, affecting their solubility and stability.

Mechanism of Action

Target of Action

The compound, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets, cholinesterases and lipoxygenase enzymes, by binding to their active sites and inhibiting their activity . This interaction results in the modulation of the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The inhibition of cholinesterases affects the cholinergic signaling pathway , which is crucial for nerve impulse transmission. On the other hand, the inhibition of lipoxygenase enzymes impacts the arachidonic acid metabolism , which plays a significant role in inflammation and immune responses .

Result of Action

The inhibition of cholinesterases and lipoxygenase enzymes by this compound can lead to changes in nerve impulse transmission and inflammatory responses, respectively . These changes at the molecular and cellular levels can potentially result in observable physiological effects.

Safety and Hazards

While specific safety and hazard information for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. For example, Sigma-Aldrich provides a safety information for a similar compound, indicating that it is for research use only and not for human or veterinary use .

Biochemical Analysis

Biochemical Properties

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including lipoxygenase and cholinesterase enzymes . These interactions are crucial for its biological activity, as the compound acts as a moderate inhibitor of these enzymes. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their catalytic activity.

Cellular Effects

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the migration of human umbilical vein endothelial cells (HUVECs), indicating its potential anti-angiogenic activity . Additionally, it impacts oxidative stress-mediated cell apoptosis, suggesting a role in regulating cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its binding interactions with specific biomolecules. It acts as an inhibitor of lipoxygenase and cholinesterase enzymes by binding to their active sites . This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-angiogenic activities . At higher doses, it may cause toxic or adverse effects, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism may lead to the formation of various metabolites, which can further influence its biological activity. Additionally, it may affect metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization can significantly impact its activity and function within the cell.

Properties

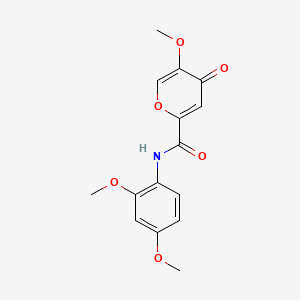

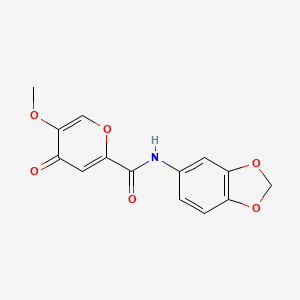

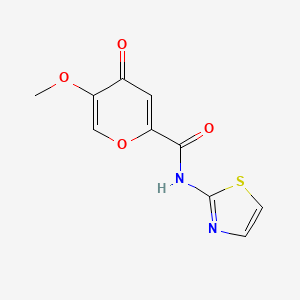

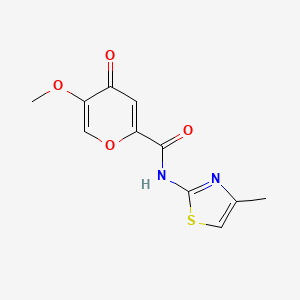

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-19-14-8-22-13(7-10(14)17)15(18)16-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-8H,4-5H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUYIDHCKURNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6558609.png)

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide](/img/structure/B6558615.png)

![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide](/img/structure/B6558623.png)

![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B6558625.png)

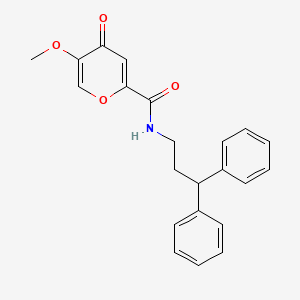

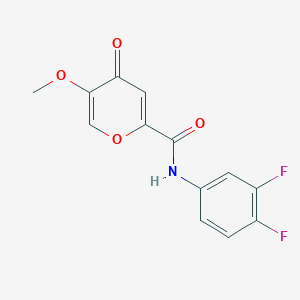

![2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558628.png)

![N-[(4-fluorophenyl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558643.png)

![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)

![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)